CB2 Receptor Antagonist Activity: Direct Comparison with CB1 Receptor
N-pentyl-1H-indole-5-carboxamide exhibits moderate antagonist activity at the CB2 receptor (IC50 = 644 nM) with markedly lower activity at the CB1 receptor (IC50 = 10,000 nM), demonstrating a 15.5-fold selectivity for CB2 over CB1 in antagonist mode [1]. This selectivity profile contrasts with many common synthetic cannabinoids that act as potent agonists at both receptors [2].
| Evidence Dimension | CB1 vs CB2 antagonist activity (IC50) |
|---|---|
| Target Compound Data | CB2 IC50 = 644 nM; CB1 IC50 = 10,000 nM |
| Comparator Or Baseline | CB1 receptor activity in same assay system |
| Quantified Difference | 15.5-fold selectivity for CB2 over CB1 |
| Conditions | Antagonist activity at CB1 and CB2 receptors (unknown origin) expressed in CHO cells, incubated for 10 minutes prior to CP55940 addition, measured by calcium mobilization assay [1] |
Why This Matters
This selectivity profile makes the compound a valuable tool for dissecting CB2-mediated pathways with minimized CB1 interference, unlike non-selective agonists.
- [1] BindingDB. (n.d.). BDBM50073005 (CHEMBL3410729): N-pentyl-1H-indole-5-carboxamide. BindingDB. Retrieved April 20, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50073005 View Source
- [2] Longworth, M., et al. (2017). Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA. ACS Chemical Neuroscience, 8(8), 1673-1680. https://doi.org/10.1021/acschemneuro.7b00116 View Source
